1-(4-氨基-2-甲基苯基)吡咯啉-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

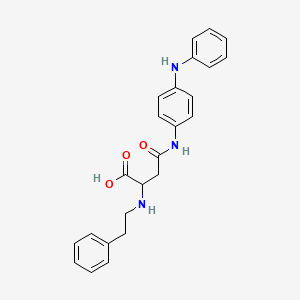

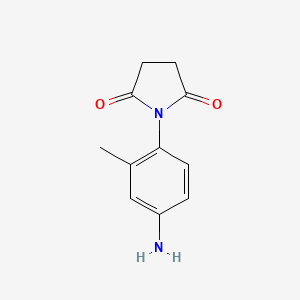

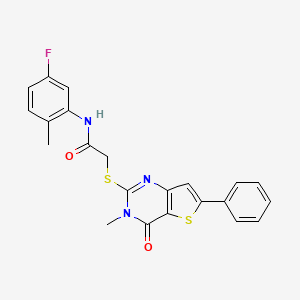

“1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione” is an organic compound with a molecular weight of 204.23 . It’s a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is used in various organic syntheses .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, can be achieved through different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A new diazo derivative of a pyrrolidine-2,5-dione has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis

The molecular structure of “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-amino-2-methylphenyl group .Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, are known for their versatility in chemical reactions . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .科学研究应用

合成和衍生物形成

1-(4-氨基-2-甲基苯基)吡咯烷-2,5-二酮由于其结构相关性而成为各种衍生物合成的焦点。例如,它已经参与了Nα-脲酸酯保护的β-和γ-氨基酸的高效一锅法合成,展示了其在创造具有优异产率和纯度的化合物方面的适应性(Cal et al., 2012)。此外,这种化合物在二肽类似物的合成中至关重要,这些类似物采用线性、延伸的构象,表明其在肽和蛋白质合成中的潜力(Hosseini et al., 2006)。

计算和振动分析

值得注意的是,1-(4-氨基-2-甲基苯基)吡咯烷-2,5-二酮一直是计算研究的中心。例如,对其衍生物的平衡几何构型、振动光谱和电子结构的计算视角揭示了其在抗氧化活性中的有效性。这些研究涉及FT-IR、FT-Raman光谱和NBO分析,为这种化合物的键合和杂化性质提供了深刻的见解(Boobalan et al., 2014)。

多组分合成

1-(4-氨基-2-甲基苯基)吡咯烷-2,5-二酮在多组分合成中也起着关键作用。该化合物已被用于多组分合成方法,导致3,4-二取代N-氨基吡咯烷-2,5-二酮的产生,在温和条件下对产物进行了对映选择性。这样的合成进一步展示了该化合物在创造复杂分子结构方面的多功能性(Adib et al., 2011)。

抑制和生物活性

此外,1-(4-氨基-2-甲基苯基)吡咯烷-2,5-二酮的衍生物,如1H-吡咯烷-2,5-二酮衍生物,已显示出对碳钢腐蚀具有显著的抑制作用。这一发现暗示了其在工业应用中的潜力,特别是在腐蚀抑制方面。从这些研究中获得的吸附机制见解和热力学数据是宝贵的(Zarrouk et al., 2015)。

属性

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJIDSGEYCYJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)

![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)

![2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2439680.png)

![5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2439681.png)

![4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2439683.png)